molecular formula C9H16O4 B8789102 Methyl 3-(oxan-2-yloxy)propanoate

Methyl 3-(oxan-2-yloxy)propanoate

Cat. No. B8789102
M. Wt: 188.22 g/mol
InChI Key: YBWXLHHUFCDASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09155727B2

Procedure details

Sodium hydroxide (2M, 349 mL, 697.58 mmol) was added to a solution of methyl 3-(tetrahydro-2H-pyran-2-yloxy)propanoate (67.68 g, 359.58 mmol) in THF (680 mL) at room temperature. The reaction mixture was stirred at room temperature for 3 hours. The THF was removed in vacuo, the aqueous layer was then washed with ethyl acetate (260 mL), before cooling to 0° C. and careful acidification to pH 5 by the addition of hydrochloric acid (2M). The product was extracted with ethyl acetate (3×250 mL) before drying (MgSO4) and evaporation to give 3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid (57.0 g, 91%) as a clear oil. This material was dissolved in ethyl acetate (750 mL) then washed with water (3×250 mL) and brine (250 mL) to remove remaining acetic acid. The organic solution was dried (MgSO4) and evaporated to give 3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid (45.67 g 72.9%) as a colourless oil: 1H NMR Spectrum: 1H NMR (CDCl3) 1.43-1.67 (4H, m), 1.65-1.95 (2H, m), 2.68 (2H, t), 3.48-3.58 (1H, m), 3.73 (1H, dt), 3.88 (1H, ddd), 4.02 (1H, dt), 4.59-4.7 (1H, m); Mass Spectrum [M−H]−=173.
Quantity
349 mL
Type
reactant
Reaction Step One
Quantity
67.68 g
Type
reactant
Reaction Step One
Name
Quantity
680 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13]>C1COCC1>[O:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
349 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
67.68 g
Type
reactant
Smiles
O1C(CCCC1)OCCC(=O)OC
Name
Quantity
680 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
WASH
Type
WASH
Details
the aqueous layer was then washed with ethyl acetate (260 mL)
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to 0° C.
ADDITION
Type
ADDITION
Details
careful acidification to pH 5 by the addition of hydrochloric acid (2M)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×250 mL)
CUSTOM
Type
CUSTOM
Details
before drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(CCCC1)OCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.